molecular formula C17H20N2O B2516861 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cyclopropanecarboxamide CAS No. 1351660-19-9

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cyclopropanecarboxamide

Cat. No.: B2516861
CAS No.: 1351660-19-9
M. Wt: 268.36
InChI Key: DIBUKPQTOCOETG-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.36. The purity is usually 95%.
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Scientific Research Applications

Cobalt(III)-catalyzed Redox-neutral [4+2]-annulation

This application involves the efficient synthesis of substituted 3,4-dihydroisoquinolinones through a [4+2]-annulation process. Using cobalt(III) as a catalyst, this method demonstrates C-H activation at room temperature. The process is notable for its avoidance of external metal oxidants, utilizing the N-Cl bond of N-chlorobenzamide as an internal oxidant. The resulting 3,4-dihydroisoquinolinone derivatives are pivotal for further transformations into valuable imidoyl chloride derivatives, highlighting a key synthetic pathway for producing complex molecules from simpler precursors (Ramesh & Jeganmohan, 2021).

Tandem Cyclization-[3+3] Cycloaddition

This method outlines the synthesis of fused 1,2-dihydroisoquinolines through a tandem cyclization-[3+3] cycloaddition of 2-alkynylbenzaldoximes. The process, co-catalyzed by AgOTf and Yb(OTf)3, provides a useful approach for creating tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines. This showcases the compound's utility in constructing complex heterocyclic structures, which are valuable in various chemical and pharmaceutical applications (Ding, Wang, & Wu, 2009).

Rh(III)-catalyzed C-H Activation/Cycloaddition

An unprecedented Rh(III)-catalyzed C-H activation/cycloaddition process is described for selectively synthesizing spiro dihydroisoquinolinones and furan-fused azepinones. This method features the use of simple starting materials under mild, efficient, and oxidant-free conditions. The ability to convert the products into other biologically significant heterocycles further underscores the versatility of this chemical compound in facilitating diverse synthetic pathways (Cui, Zhang, & Wu, 2013).

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(15-7-8-15)18-10-3-4-11-19-12-9-14-5-1-2-6-16(14)13-19/h1-2,5-6,15H,7-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBUKPQTOCOETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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